![molecular formula C8H18N2O2S B1526497 (2S)-2-amino-N-(2-hydroxyethyl)-N-methyl-4-(methylsulfanyl)butanamide CAS No. 1292946-15-6](/img/structure/B1526497.png)
(2S)-2-amino-N-(2-hydroxyethyl)-N-methyl-4-(methylsulfanyl)butanamide
Overview
Description
Scientific Research Applications
Mass Spectral Analysis
(2S)-2-amino-N-(2-hydroxyethyl)-N-methyl-4-(methylsulfanyl)butanamide's behavior under mass spectral analysis can be inferred from studies on similar compounds. For instance, 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide exhibits characteristic mass spectral behavior, including cleavage of acylamino substituents and hydroxyl radical elimination. Insights into this elimination process have been expanded through further analysis of 2-[acyl(alkyl)amino]oxazoles and the use of deuterium-labeled compounds (Mallen, Cort, & Cockerill, 1979).
Synthesis and Application in Peptide Building Blocks
The compound's structure suggests its potential in the synthesis of complex organic molecules. For example, the synthesis of 1,2,4-dithiazolidine-3,5-diones, known as dithiasuccinoyl (Dts)-amines, is significant for their use as amino protecting groups in peptide, glycopeptide, and PNA syntheses. They are also valuable as masked isocyanates and sulfurization reagents for trivalent phosphorus (Barany, Hammer, Merrifield, & Bárány, 2005).
Protected 1,2-Amino Alcohol Synthesis
Protected 1,2-amino alcohols are crucial intermediates in organic synthesis, and (2S)-2-amino-N-(2-hydroxyethyl)-N-methyl-4-(methylsulfanyl)butanamide could potentially serve as a precursor in such syntheses. tert-Butanesulfinyl aldimines and ketimines, bearing alpha-benzyloxy or alpha-silyloxy substituents, have been used to synthesize protected 1,2-amino alcohols with high yields and diastereoselectivities, showcasing the compound's potential versatility in synthetic organic chemistry (Tang, Volkman, & Ellman, 2001).
Desalination Study and Membrane Technology
The compound's chemical structure may lend it useful in the development of advanced materials, such as in the synthesis of novel polymers like Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and its methylated version (mPASB). These polymers have been used in the creation of composite membranes via the Diffusion Induced Phase Separation (DIPS) method, demonstrating significant potential in desalination technologies and membrane science (Padaki, Isloor, Kumar, Ismail, & Matsuura, 2013).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-amino-N-(2-hydroxyethyl)-N-methyl-4-methylsulfanylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-10(4-5-11)8(12)7(9)3-6-13-2/h7,11H,3-6,9H2,1-2H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVVAJLXFLNNGD-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C(CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCO)C(=O)[C@H](CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-N-(2-hydroxyethyl)-N-methyl-4-(methylsulfanyl)butanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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